Nucleic Acid Research Tool: Selective Stabilization of RNA Backbone Against RNase A Cleavage
1-Methyl-1H-imidazole-4-carboxamide (1m1c) functions as a specialized nucleoside analog in nucleic acid research. Unlike unsubstituted imidazole or simple carboxamides which lack the precise geometry for intercalation, 1m1c binds specifically to the exocyclic amine group of deoxyadenosine, thereby stabilizing the RNA phosphate backbone. This interaction prevents cleavage by RNase A, an effect not observed with the structurally related 1H-imidazole-4-carboxamide or imidazole itself . Furthermore, 1m1c has been demonstrated to act as an inhibitor of DNA polymerases and reverse transcriptases, providing a multi-modal tool for nucleic acid manipulation .
| Evidence Dimension | RNase A Cleavage Protection |
|---|---|
| Target Compound Data | Stabilizes RNA phosphate backbone; prevents cleavage |
| Comparator Or Baseline | Unsubstituted imidazole; 1H-imidazole-4-carboxamide |
| Quantified Difference | Qualitative difference (specific binding absent in comparators) |
| Conditions | In vitro nucleic acid assay |
Why This Matters
This compound is not a generic nucleobase analog; its specific binding to deoxyadenosine provides a unique tool for stabilizing RNA in experiments where RNase contamination is a concern.
